(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane
Description
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane is a bicyclic ether derivative characterized by a substituted oxane (tetrahydropyran) ring. Its molecular formula is C₁₂H₁₄BrFO, with a molecular weight of 273.14 g/mol (CAS No. 2059915-57-8) . The compound features a bromomethyl group at the 2-position and a 3,4-dimethoxyphenyl moiety at the 5-position of the oxane ring. The stereochemistry (2S,5R) suggests specific spatial arrangements that may influence its reactivity, stability, and interactions with biological targets. Limited data are available on its biological activities or pharmacokinetic properties, necessitating comparisons with structurally or functionally related compounds.
Properties
Molecular Formula |
C14H19BrO3 |
|---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
(2S,5R)-2-(bromomethyl)-5-(3,4-dimethoxyphenyl)oxane |
InChI |
InChI=1S/C14H19BrO3/c1-16-13-6-4-10(7-14(13)17-2)11-3-5-12(8-15)18-9-11/h4,6-7,11-12H,3,5,8-9H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
OQRMOBBJPMVKCS-RYUDHWBXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC[C@H](OC2)CBr)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC(OC2)CBr)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from commercially available starting materials.
Dimethoxyphenyl Group Introduction: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the oxane ring is reacted with a suitable dimethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The 3,4-dimethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of suitable ligands and bases.
Major Products
Scientific Research Applications
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane exerts its effects involves interactions with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Verapamil
- Structure: Verapamil (C₂₇H₃₈N₂O₄) contains two 3,4-dimethoxyphenyl groups and a nitrile-functionalized backbone. Its IUPAC name is (RS)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1-methylethyl)pentanenitrile .
- Key Differences :
- Verapamil’s ester and tertiary amine groups contrast with the oxane ring and bromomethyl substituent in the target compound.
- The nitrile group in Verapamil enhances metabolic stability, whereas the bromomethyl group in the target compound may increase electrophilic reactivity.
Curcumin Analogs (3e and 3d)
- Structure: Curcumin derivatives like (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) and (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) feature cyclopentanone or cyclohexanone cores linked to 3,4-dimethoxyphenyl or catechol groups .
- Key Differences :
- The oxane ring in the target compound lacks the α,β-unsaturated ketone system critical for curcumin analogs’ antioxidant and enzyme-inhibitory activities.
- Bromine in the target compound may confer distinct electronic effects compared to methoxy or hydroxyl groups in curcumin derivatives.
Triazole Derivatives
- Structure : 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and esters incorporate sulfur and triazole moieties alongside dimethoxyphenyl groups .
Antioxidant and Enzyme-Inhibitory Activity
- Curcumin Analogs: Compounds 3e and 3d exhibit potent free radical scavenging (IC₅₀: 8–12 μM) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 0.9 μM for 3d) due to their conjugated dienone systems and catechol/methoxy substituents .
Pharmacokinetic and Toxicity Profiles
- Verapamil : Rapidly absorbed but undergoes extensive hepatic metabolism (CYP3A4), yielding short half-life (~4 hours). Low toxicity in therapeutic doses .
- Triazole Derivatives : Predicted low acute toxicity (LD₅₀ > 2000 mg/kg) via GUSAR modeling, attributed to polar functional groups .
- Target Compound: No toxicity data available.
Therapeutic Potential
- Verapamil : Calcium channel blocker used for arrhythmias and hypertension .
- Curcumin Analogs : Tyrosinase inhibitors (IC₅₀: 1.5 μM for 2e ) and HIV-1 protease inhibitors (IC₅₀: 4.2 μM for 2e ) .
- Target Compound : Structural rigidity from the oxane ring may favor binding to enzymes or receptors requiring planar hydrophobic pockets, but empirical studies are lacking.
Table 1: Comparative Analysis of Key Compounds
Biological Activity
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane, with the CAS number 61719-35-5, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bromomethyl group and a methoxy-substituted phenyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves bromination reactions followed by cyclization processes to form the oxane structure. Specific synthetic pathways can vary but generally utilize standard organic chemistry techniques such as nucleophilic substitution and electrophilic aromatic substitution.
Antimicrobial Properties
Recent studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural features have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity and Cancer Research
The compound's cytotoxic properties have been evaluated in various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial pathways. Further research is needed to delineate these effects fully.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Potential interaction with neurotransmitter receptors could explain anxiolytic effects.
- Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation may contribute to its anticancer properties.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) could lead to apoptosis in cancer cells.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli | Suggests potential for development as an antibacterial agent |
| Study B | Showed anxiolytic effects in zebrafish models | Indicates possible therapeutic applications for anxiety disorders |
| Study C | Induced apoptosis in breast cancer cell lines | Supports further investigation into its use as an anticancer agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
